molecular formula C7H6ClF2N B1362225 2-Chloro-3,6-difluorobenzylamine CAS No. 261762-45-2

2-Chloro-3,6-difluorobenzylamine

Cat. No.: B1362225
CAS No.: 261762-45-2
M. Wt: 177.58 g/mol
InChI Key: KDAQEMQCJMFSEP-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorobenzylamine is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol It is characterized by the presence of a chloro group and two fluorine atoms attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable benzylamine precursor is reacted with chlorinating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3,6-difluorobenzylamine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3,6-difluorobenzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzylamine: Similar structure but lacks the chloro substituent.

    3-Chloro-2,6-difluorobenzylamine: Similar structure with the chloro group in a different position.

    2-Chloro-6-fluorobenzylamine: Contains only one fluorine atom

Uniqueness

2-Chloro-3,6-difluorobenzylamine is unique due to the specific positioning of the chloro and fluorine substituents, which can influence its reactivity and interactions with molecular targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2-chloro-3,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAQEMQCJMFSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378543
Record name 2-Chloro-3,6-difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-45-2
Record name 2-Chloro-3,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-45-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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